3,5-Dihydroxy-2-naphthoyl chloride chemical structure and properties
3,5-Dihydroxy-2-naphthoyl chloride chemical structure and properties
Technical Guide: 3,5-Dihydroxy-2-naphthoyl Chloride – Structure, Synthesis, and Applications
Abstract This technical guide provides an in-depth analysis of 3,5-Dihydroxy-2-naphthoyl chloride, a critical acylating intermediate derived from 3,5-dihydroxy-2-naphthoic acid (CAS 89-35-0). While often generated in situ or utilized in its protected forms due to the high reactivity of the phenolic hydroxyls, this compound serves as a linchpin in the synthesis of pharmacologically active naphthalene derivatives, including NMDA receptor modulators and specific protein tyrosine phosphatase (PTP) inhibitors. This document outlines its chemical structure, theoretical properties, synthesis protocols, and handling requirements for drug development workflows.
Chemical Structure & Theoretical Analysis
The compound consists of a naphthalene core substituted with a reactive acyl chloride group at position 2, and hydroxyl groups at positions 3 and 5.
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IUPAC Name: 3,5-Dihydroxy-2-naphthalenecarbonyl chloride
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Molecular Weight: 222.62 g/mol
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SMILES: Oc1cccc2cc(C(=O)Cl)c(O)cc12
Structural Logic & Reactivity: The 3,5-substitution pattern creates a unique electronic environment.
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C2-Acyl Chloride: The electrophilic center. It is highly activated for nucleophilic acyl substitution (aminolysis, esterification).
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C3-Hydroxyl (Ortho): This group is capable of intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing the molecule but also reducing the electrophilicity of the carbonyl carbon slightly compared to unsubstituted naphthoyl chlorides. It also introduces a risk of self-esterification (polymerization).
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C5-Hydroxyl (Peri-like/Distal): Located on the second ring, this hydroxyl group increases the electron density of the naphthalene system, making the ring susceptible to electrophilic aromatic substitution or oxidation.
| Property | Value (Predicted/Theoretical) | Notes |
| Appearance | Yellow to Tan Solid | Based on parent acid chromatophore. |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols. |
| Stability | Low (Moisture Sensitive) | Prone to hydrolysis to parent acid. |
| LogP | ~2.9 - 3.2 | Hydrophobic core. |
Synthesis & Preparation Protocols
Field-Proven Insight: Direct conversion of 3,5-dihydroxy-2-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂) is chemically feasible but operationally risky due to the free phenolic hydroxyls. These can react with the acid chloride to form oligomers or react with thionyl chloride to form chlorosulfites.
Recommended Protocol: The "Protected Route" Strategy To ensure high yield and purity, the hydroxyl groups should be protected (e.g., acetylation) prior to acid chloride generation.
Step 1: Acetylation (Protection)
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Reagents: 3,5-Dihydroxy-2-naphthoic acid, Acetic Anhydride (Ac₂O), Pyridine (cat.).
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Mechanism: Conversion of phenols to acetates.
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Outcome: 3,5-Diacetoxy-2-naphthoic acid.
Step 2: Chlorination (Activation)
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Reagents: 3,5-Diacetoxy-2-naphthoic acid, Thionyl Chloride (SOCl₂), DMF (cat.).
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Conditions: Reflux (70-80°C) for 2-3 hours under inert atmosphere (N₂/Ar).
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Purification: Removal of excess SOCl₂ via vacuum distillation (azeotrope with toluene recommended).
Step 3: Coupling & Deprotection
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Coupling: React the acid chloride with the target amine/alcohol.
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Deprotection: Mild basic hydrolysis (e.g., LiOH/MeOH) removes the acetyl groups to reveal the 3,5-dihydroxy functionality.
Experimental Workflow Diagram The following diagram illustrates the logical flow from the parent acid to the active pharmaceutical ingredient (API) precursor.
Caption: Synthesis pathway prioritizing hydroxyl protection to prevent self-polymerization.
Applications in Drug Development[3]
The 3,5-dihydroxy-2-naphthoyl moiety is a privileged scaffold in medicinal chemistry.
1. NMDA Receptor Modulation Derivatives of 3,5-dihydroxy-2-naphthoic acid act as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The 3,5-hydroxyl pattern is crucial for binding affinity within the receptor's modulatory sites. The acid chloride is the key intermediate for attaching lipophilic tails that enhance Blood-Brain Barrier (BBB) permeability.
2. Protein Tyrosine Phosphatase (PTP) Inhibition The benzofuran-like electronic signature of the 3,5-dihydroxy naphthalene system mimics phosphate groups, allowing these compounds to inhibit PTPs, which are implicated in oncogenic signaling pathways.[3]
3. Anti-Parasitic Agents (Babesia) Research indicates that naphthalene-based compounds derived from this scaffold inhibit Lactate Dehydrogenase (LDH) in Babesia microti, offering a potential therapeutic route for human babesiosis.
Safety & Handling (MSDS Summary)
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Hazards:
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
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Respiratory Irritant: Reacts with mucosal moisture to release HCl gas.
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Water Reactive: Violent decomposition upon contact with water.
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Storage:
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Store under inert gas (Argon/Nitrogen).
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Keep at -20°C if storing for extended periods (hydrolysis prone).
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Desiccator storage is mandatory.
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References
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ChemicalBook. (n.d.). 3,5-Dihydroxy-2-naphthoic Acid Properties and Suppliers. Retrieved from
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VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate Synthesis and Structural Modification. Retrieved from
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Frontiers in Cellular and Infection Microbiology. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Retrieved from
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Organic Syntheses. (n.d.). General Procedures for Thionyl Chloride Activation. (Contextual Reference for Protocol). Retrieved from
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PubChem. (2025).[5] 3,5-Dihydroxy-2-naphthoic acid | C11H8O4.[3] Retrieved from
Sources
- 1. 1734-00-5|3-Hydroxy-2-naphthoyl chloride|BLD Pharm [bldpharm.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Methyl 3,5-dihydroxy-2-naphthoate (185989-39-3) for sale [vulcanchem.com]
- 4. 3,5-DIHYDROXY-2-NAPHTHOIC ACID | 89-35-0 [chemicalbook.com]
- 5. 3,5-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 66637 - PubChem [pubchem.ncbi.nlm.nih.gov]
